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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(3,4-Dimethoxyphenyl)propan-2-amine, also known by its IUPAC name 1-(3,4-

dimethoxyphenyl)propan-2-amine and as 3,4-Dimethoxyamphetamine (3,4-DMA). This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a centralized resource for its structural

characterization.

Executive Summary
2-(3,4-Dimethoxyphenyl)propan-2-amine is a primary amine with a core phenethylamine

structure, substituted with two methoxy groups on the phenyl ring. Its unambiguous

identification and characterization are crucial for research and development purposes. This

guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols to ensure

reproducibility.

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1274203?utm_src=pdf-interest
https://www.benchchem.com/product/b1274203?utm_src=pdf-body
https://www.benchchem.com/product/b1274203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections summarize the key spectroscopic data for 2-(3,4-
Dimethoxyphenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.8-6.9 m 3H Ar-H

3.88 s 6H 2 x -OCH₃

3.6-3.8 m 1H CH-NH₂

2.8-3.0 m 2H Ar-CH₂

1.25 d 3H CH₃-CH

¹³C NMR Data (Predicted)
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Chemical Shift (ppm) Assignment

~149 C-O (Aromatic)

~148 C-O (Aromatic)

~131 C-C (Aromatic)

~121 C-H (Aromatic)

~112 C-H (Aromatic)

~111 C-H (Aromatic)

~56 -OCH₃

~48 CH-NH₂

~40 Ar-CH₂

~20 CH₃-CH

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

data presented below is based on characteristic vibrational frequencies for the functional

groups in 2-(3,4-Dimethoxyphenyl)propan-2-amine.

Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (primary amine)

2850-3000 Medium-Strong C-H stretch (aliphatic)

3000-3100 Weak-Medium C-H stretch (aromatic)

1590, 1515 Medium-Strong C=C stretch (aromatic ring)

1260, 1030 Strong C-O stretch (aryl ether)

1140 Strong C-N stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI-MS) Data

m/z Relative Intensity Assignment

195 Moderate [M]⁺ (Molecular Ion)

152 High [M - C₃H₇N]⁺

151 High [M - C₃H₈N]⁺

44 Base Peak [C₂H₆N]⁺

Experimental Protocols
The following protocols describe the methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: The analyte is diluted to approximately 10 mg/mL in a deuterated solvent,

typically Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). A reference standard such as

Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is

added for chemical shift calibration (0 ppm).[1]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]

¹H NMR Acquisition Parameters:

Pulse Angle: 90°[1]

Spectral Width: -3 to 13 ppm[1]

Relaxation Delay: 45 seconds[1]

¹³C NMR Acquisition Parameters (General):
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Pulse Angle: 30-45°

Acquisition Time: ~4 seconds

Relaxation Delay: 1-2 seconds

Infrared (IR) Spectroscopy
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer equipped with a diamond ATR attachment.[1]

Acquisition Parameters:

Number of Scans: 32[1]

Resolution: 4 cm⁻¹[1]

Background: 32 scans of the empty ATR crystal are recorded as a background.[1]

Mass Spectrometry (GC-MS)
Sample Preparation: The analyte is diluted to approximately 1 mg/mL in a suitable solvent such

as chloroform after base extraction.[1]

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source is used for the analysis.[1]

Gas Chromatography (GC) Conditions:

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[1]

Carrier Gas: Helium at 1 mL/min[1]

Injector Temperature: 280°C[1]
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Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and

held for 9.0 min.[1]

Injection Volume: 1 µL with a split ratio of 20:1[1]

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI)[1]

MS Source Temperature: 230°C[1]

MS Quadrupole Temperature: 150°C[1]

Mass Scan Range: 30-550 amu[1]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(3,4-
Dimethoxyphenyl)propan-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1274203#spectroscopic-data-nmr-ir-ms-
of-2-3-4-dimethoxyphenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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